molecular formula C21H30BNO4 B14903792 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate

Cat. No.: B14903792
M. Wt: 371.3 g/mol
InChI Key: WLQXWVXEADQWES-UHFFFAOYSA-N
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Description

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is a complex organic compound that features a tert-butyl group, a dioxaborolane moiety, and a tetrahydro-epiminonaphthalene structure

Preparation Methods

The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groups. One common synthetic route involves the reaction of a naphthalene derivative with a dioxaborolane compound under specific conditions to introduce the boron-containing moiety. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate . Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted naphthalene derivatives and boronic acids.

Scientific Research Applications

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling reactions, the boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate and subsequent reductive elimination to form the final product .

Comparison with Similar Compounds

Similar compounds include other boron-containing organic molecules such as:

Compared to these compounds, tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is unique due to its tetrahydro-epiminonaphthalene structure, which may impart different reactivity and properties in chemical reactions and applications.

Properties

Molecular Formula

C21H30BNO4

Molecular Weight

371.3 g/mol

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate

InChI

InChI=1S/C21H30BNO4/c1-19(2,3)25-18(24)23-16-10-11-17(23)15-12-13(8-9-14(15)16)22-26-20(4,5)21(6,7)27-22/h8-9,12,16-17H,10-11H2,1-7H3

InChI Key

WLQXWVXEADQWES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CCC3N4C(=O)OC(C)(C)C

Origin of Product

United States

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